N'-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide
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Overview
Description
N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 2-chlorobenzoyl group attached to the nitrogen atom of the oxazole ring, along with an ethoxy group at the 5-position and a carbohydrazide moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide typically involves multiple steps. One common route starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride under the catalysis of pyridine . The resulting 2-chlorobenzoyl chloride is then reacted with ethyl oxalyl chloride to form the corresponding ethoxyoxazole intermediate. Finally, the ethoxyoxazole intermediate is treated with hydrazine hydrate to yield N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted benzoyl oxazole derivatives.
Scientific Research Applications
N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorobenzoyl)-5-chlorooxazole-2-carbohydrazide
- N’-(2-chlorobenzoyl)-5-methoxyoxazole-2-carbohydrazide
- N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide
Uniqueness
N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide is unique due to the presence of the ethoxy group at the 5-position of the oxazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
IUPAC Name |
N'-(2-chlorobenzoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-2-20-10-7-15-13(21-10)12(19)17-16-11(18)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOLUTPDOXWDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)NNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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